N,N-Bis(7-methyloctyl)nitrous amide
Overview
Description
Scientific Research Applications
Nitrous Amide Compounds in Carcinogenesis
Research has emphasized the significance of naturally occurring amines and amides as precursors to carcinogenic N-nitroso compounds in vivo, investigating their role in human cancer incidence. This line of study highlights the potential risks associated with dietary intake of certain amines and amides, suggesting a link to endogenous carcinogen formation (Lin, 1986).
Risk Assessment of Carcinogenic N-nitroso Compounds
A literature review assessing the risk of carcinogenic N-nitroso compounds from dietary precursors in the stomach provides a comprehensive analysis of nitrosation mechanisms and potential health risks. This work calculates the risk potential across various dietary components, offering a critical perspective on dietary intake and carcinogenicity (Shephard, Schlatter, & Lutz, 1987).
Catalytic Reduction of Aromatic Nitro Compounds
The catalytic reduction of aromatic nitro compounds to amines, isocyanates, carbamates, and ureas using CO as a reductant has seen significant interest. This review covers the application and mechanistic understanding of these reactions, showcasing the potential of CO-induced reduction in organic synthesis (Tafesh & Weiguny, 1996).
Nitrous Oxide Emission from Aquaculture
The emission of nitrous oxide (N2O), a potent greenhouse gas, from aquaculture systems is analyzed, with the study estimating significant contributions to anthropogenic N2O emissions. This review underlines the environmental impact of aquaculture practices and suggests methods to minimize emissions, pointing to aquaponic and biofloc technology aquaculture as viable solutions (Hu et al., 2012).
Application of N-halo Reagents in Organic Synthesis
Exploring the use of N-halo reagents in various organic transformations, this review highlights the versatility of N-halo compounds in organic synthesis. The article discusses the role of these reagents in oxidation reactions, protection/deprotection of functional groups, and more, showcasing the broad utility of N-halo compounds in the chemical industry (Kolvari et al., 2007).
NDMA and Its Precursors in Water and Wastewater
This comprehensive review focuses on N-Nitrosodimethylamine (NDMA), a water contaminant, examining its formation mechanisms and removal strategies in water and wastewater treatment. The review addresses the challenges of identifying and removing NDMA precursors, emphasizing the importance of optimizing treatment processes for water safety (Sgroi et al., 2018).
properties
IUPAC Name |
N,N-bis(7-methyloctyl)nitrous amide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38N2O/c1-17(2)13-9-5-7-11-15-20(19-21)16-12-8-6-10-14-18(3)4/h17-18H,5-16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYFTZOFOLGWAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCN(CCCCCCC(C)C)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622568 | |
Record name | N,N-Bis(7-methyloctyl)nitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Bis(7-methyloctyl)nitrous amide | |
CAS RN |
643014-99-7 | |
Record name | N,N-Bis(7-methyloctyl)nitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-NITROSODIISONONYLAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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